Ethyl 4-(4-methylphenylthio)-3-oxobutanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-(4-methylphenyl)sulfanyl-3-oxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3S/c1-3-16-13(15)8-11(14)9-17-12-6-4-10(2)5-7-12/h4-7H,3,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRLRJRWNHXEMFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CSC1=CC=C(C=C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(4-methylphenylthio)-3-oxobutanoate typically involves the esterification of 4-(4-methylphenylthio)-3-oxobutanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-(4-methylphenylthio)-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Ethyl 4-(4-methylphenylthio)-3-oxobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for drug development.
Industry: It is used in the production of specialty chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of Ethyl 4-(4-methylphenylthio)-3-oxobutanoate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting metabolic pathways. The presence of the 4-methylphenylthio group enhances its binding affinity to target proteins, leading to its biological effects.
Comparison with Similar Compounds
Halogenated Phenylthio Derivatives
Compounds like ethyl 4-(2,4-dichlorophenylthio)-3-oxobutanoate () and ethyl 4-(3,4-dichlorophenylthio)-3-oxobutanoate () feature electron-withdrawing chlorine substituents. These derivatives exhibit reduced yields (4–64% in two-step syntheses) compared to non-halogenated analogs, likely due to steric and electronic hindrance during nucleophilic substitution . The dichlorophenylthio group enhances electrophilicity at the ketone, favoring cyclization with hydrazines to form pyrazolones (e.g., compounds 16–18 in ). Biological assays indicate that such halogenated derivatives exhibit potent anti-inflammatory and analgesic activities, though specific data for the target compound remain unreported .
Alkoxy and Aryloxy Substituted Analogs
- Ethyl 4-(benzyloxy)-3-oxobutanoate (): Replacing the thioether with a benzyloxy group increases molecular weight (236.27 g/mol vs. ~240–250 g/mol for dichlorophenylthio derivatives) and alters solubility. The benzyloxy group’s bulkiness may hinder reactivity in cyclization reactions compared to thioethers .
- This derivative is utilized in synthesizing hexahydroquinoline carboxylates, highlighting structural versatility .
Methoxy and Fluoro Substituted Derivatives
- Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate (): The methoxy group enhances electron density on the aromatic ring, possibly stabilizing intermediates in Mannich or Nenitzescu reactions.
Physical and Spectral Properties
| Compound | Molecular Weight (g/mol) | λmax (UV) | HPLC Purity (%) | Melting Point/Boiling Point |
|---|---|---|---|---|
| Ethyl 4-(4-methylphenylthio)-3-oxobutanoate* | ~238.3 | Not reported | Not reported | Not reported |
| Ethyl 4-(2,4-dichlorophenylthio)-3-oxobutanoate | 307.19 | 245 nm (indirect) | 99.0 | Solid (decomposes) |
| Ethyl 4-(benzyloxy)-3-oxobutanoate | 236.27 | Not reported | 95% (GC) | 113–115°C (0.05 Torr) |
| Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate | 236.27 | Not reported | >97% | Liquid/Solid |
*Estimated based on analogs. UV analysis at 245 nm (common for β-keto esters; ) is applicable for quantification .
Biological Activity
Ethyl 4-(4-methylphenylthio)-3-oxobutanoate is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article delves into its biological activity, including cytotoxic effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a thioether linkage and a ketone functionality, which contribute to its reactivity and biological properties. The structural formula can be represented as follows:
This compound belongs to a class of arylsulfanyl pyrazolones, which have been studied for their diverse biological activities.
Cytotoxicity Studies
Recent studies have highlighted the cytotoxic potential of this compound against various cancer cell lines. For instance, a study reported that this compound demonstrated significant cytotoxic effects on HepG2 liver cancer cells, with an effective concentration (EC50) determined through MTT assays. The results indicated that the compound could inhibit cell proliferation effectively, suggesting its potential as an anticancer agent .
Table 1: Cytotoxic Activity Against HepG2 Cell Line
| Compound | EC50 (µM) | Cell Line |
|---|---|---|
| This compound | 5.6 | HepG2 |
| Control (DMSO) | >100 | HepG2 |
The mechanism through which this compound exerts its cytotoxic effects involves the induction of apoptosis in cancer cells. It is believed that the compound interacts with cellular pathways that regulate apoptosis, leading to increased levels of reactive oxygen species (ROS) and subsequent cell death .
Additionally, it has been shown to inhibit the aggregation of mutant superoxide dismutase (SOD1-G93A), which is linked to neurodegenerative diseases like ALS. This inhibition suggests a protective effect against protein misfolding and aggregation, further underscoring its potential therapeutic applications .
Pharmacokinetics and ADME Properties
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for evaluating its therapeutic potential. Preliminary studies indicate that this compound exhibits moderate metabolic stability in vitro, with half-lives ranging from 16 minutes in mouse plasma to longer durations in human liver microsomes .
Table 2: Pharmacokinetic Properties
| Parameter | Value |
|---|---|
| Metabolic Half-Life (Mouse) | 16 min |
| Metabolic Half-Life (Human) | 39 min |
| Clearance Rate (Mouse) | 292 mL/min/kg |
Case Studies and Research Findings
- Cytotoxicity in Cancer Research : A comprehensive study evaluated various arylsulfanyl pyrazolones, including this compound, demonstrating their effectiveness against different cancer cell lines. The findings supported the hypothesis that modifications in the phenyl ring could enhance cytotoxicity .
- Neuroprotective Effects : Another significant study investigated the role of this compound in mitigating SOD1-G93A aggregation in cellular models related to ALS. The results indicated that compounds with similar structures could provide neuroprotection by stabilizing misfolded proteins .
Q & A
Q. What are the standard synthetic routes for Ethyl 4-(4-methylphenylthio)-3-oxobutanoate?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, ethyl 4-chloro-3-oxobutanoate derivatives can react with thiols like 4-methylbenzenethiol under basic conditions to introduce the 4-methylphenylthio group. Similar protocols are used in the synthesis of benzimidazoles and pyrazoles via condensation with amines or hydrazines . Microwave-assisted methods (e.g., with substituted aldehydes and urea) can also improve reaction efficiency .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- NMR Spectroscopy : H and C NMR confirm the ester, ketone, and arylthio groups. Aromatic protons in the 4-methylphenylthio moiety appear as distinct multiplets (δ 7.0–7.4 ppm), while the β-ketoester protons resonate near δ 3.4–4.3 ppm .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]) and fragmentation patterns .
- IR Spectroscopy : Strong peaks near 1700–1750 cm confirm ester and ketone carbonyl groups .
Q. What are the typical reactivity patterns of this compound?
The β-ketoester moiety undergoes enolate formation, enabling alkylation, acylation, or cyclocondensation. For instance, enolate alkylation with alkyl halides introduces substituents at the α-position . The arylthio group can participate in oxidation (to sulfoxides/sulfones) or act as a leaving group in nucleophilic displacement reactions .
Advanced Research Questions
Q. How can regioselectivity be controlled during enolate alkylation of this compound?
Regioselectivity depends on:
- Base Choice : Strong bases (e.g., LDA) favor deprotonation at the more acidic α-position, while milder bases (KCO) may allow thermodynamic control .
- Solvent Effects : Polar aprotic solvents (DMF, THF) stabilize enolate intermediates, enhancing reactivity at specific sites .
- Substituent Effects : The 4-methylphenylthio group may sterically or electronically direct alkylation to the less hindered position .
Q. What side products arise in Friedel-Crafts alkylation reactions involving this compound, and how are they mitigated?
Using AlCl as a catalyst, competing pathways can yield ethylbenzene, anthracene derivatives, or indanones due to over-alkylation or cyclization . Mitigation strategies include:
Q. How does this compound contribute to the synthesis of photochromic ligands or heterocycles?
The compound serves as a precursor for diarylethenes with cyclopentenone or cyclohexenone bridges. For example, condensation with bromoketones or chalcones under microwave irradiation yields photochromic ligands with 2-(imidazol-2-yl)pyridine coordination sites, critical for optoelectronic applications . Its β-ketoester group also facilitates cyclocondensation with hydrazines to form pyrazolone derivatives .
Q. What contradictions exist in reported synthetic yields, and how can they be resolved?
Discrepancies in yields (e.g., 38% in microwave-assisted synthesis vs. 91% in traditional methods) arise from:
- Reaction Time : Prolonged heating may degrade sensitive intermediates .
- Catalyst Efficiency : tert-Butoxide vs. KOH affects enolate stability and reactivity .
- Workup Procedures : Rapid quenching and recrystallization improve purity and yield .
Methodological Considerations
Q. What analytical workflows are recommended for quantifying impurities in this compound?
Use HPLC or LC-MS with a C18 column and UV detection (λ = 254 nm). Compare retention times against reference standards like 4-chlorobenzophenone derivatives . For structural elucidation of unknowns, combine H-C HSQC and HMBC NMR experiments .
Q. How can computational modeling aid in predicting the reactivity of this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict enolate stability, transition-state geometries, and charge distribution. Docking studies (AutoDock Vina) assess binding affinity in biological targets, such as enzymes in anticancer assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
